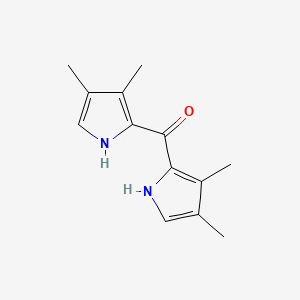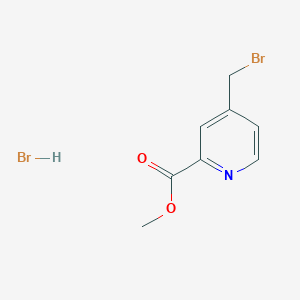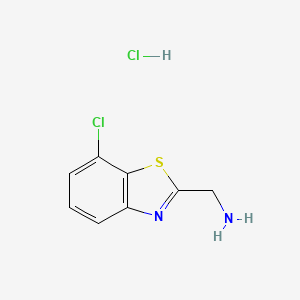
2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole (hereafter referred to as 2-DMC) is an organic compound belonging to the pyrrole family. It is composed of two pyrrole rings connected by a methylene bridge. 2-DMC is a colorless liquid with a low boiling point and is soluble in most organic solvents. It has been used in a variety of applications, including as a precursor for organic synthesis, as a dye, and as an intermediate in the production of pharmaceuticals and other compounds.
Scientific Research Applications
2-DMC has been used in a wide range of scientific research applications. It has been studied as a potential precursor for the synthesis of a variety of organic compounds, including pharmaceuticals and dyes. It has also been used as a model compound in studies of the structure and reactivity of pyrrole-containing molecules. In addition, 2-DMC has been used in studies of the mechanisms of chemical reactions, as well as in studies of the biological activity of various compounds.
Mechanism of Action
The mechanism of action of 2-DMC is not fully understood. It is believed to act as a nucleophile, forming covalent bonds with electrophilic substrates. This is thought to be due to the presence of the pyrrole nitrogen, which is highly nucleophilic. Additionally, 2-DMC may act as an acid, protonating substrates or forming hydrogen bonds with them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-DMC are not well understood. In vitro studies have shown that 2-DMC has the potential to interact with a variety of enzymes and receptors, including cytochrome P450 enzymes, G-protein coupled receptors, and tyrosine kinases. However, the exact mechanism by which 2-DMC interacts with these molecules is not known.
Advantages and Limitations for Lab Experiments
2-DMC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in many organic solvents. Additionally, it is relatively stable and has a low boiling point. However, 2-DMC also has several limitations. It is highly volatile and can easily evaporate, and it is also highly reactive and can potentially react with other compounds in the reaction mixture.
Future Directions
In the future, 2-DMC could be used in a variety of applications, including as a precursor for the synthesis of pharmaceuticals and dyes. Additionally, further research into the biochemical and physiological effects of 2-DMC could lead to the development of novel therapeutic agents. Additionally, further studies into the mechanisms of action of 2-DMC could provide insights into the reactivity of pyrrole-containing molecules. Finally, further research into the stability and reactivity of 2-DMC could lead to the development of more efficient and cost-effective synthetic methods.
Synthesis Methods
2-DMC can be synthesized from a variety of starting materials, including pyrrole, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The most common method for synthesizing 2-DMC is the reaction of pyrrole with DMF in the presence of a base, such as sodium hydroxide. The reaction proceeds by nucleophilic substitution of the pyrrole nitrogen with the DMF oxygen. The resulting product is then isolated and purified.
properties
IUPAC Name |
bis(3,4-dimethyl-1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-7-5-14-11(9(7)3)13(16)12-10(4)8(2)6-15-12/h5-6,14-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIWQBOBZRIICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C(=O)C2=C(C(=CN2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)
![methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B6599987.png)
![2-[(4S)-5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl]-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide](/img/structure/B6600000.png)



![6-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6600027.png)
![2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B6600034.png)
![2-{3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyloxy}propanoic acid](/img/structure/B6600048.png)
![[(2S,4S)-4-fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B6600061.png)
![tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate](/img/structure/B6600076.png)

![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)